Cas no 1732-96-3 (Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate))

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a bifunctional ester derivative of phthalic anhydride, characterized by its symmetrical structure and high reactivity. This compound is primarily utilized as a crosslinking agent or intermediate in polymer chemistry, offering excellent thermal stability and compatibility with various resin systems. Its rigid aromatic cores and ester linkages contribute to enhanced mechanical properties in cured materials, making it suitable for high-performance coatings, adhesives, and composites. The compound's dual functional groups enable efficient covalent bonding with hydroxyl or amine-terminated substrates, promoting network formation and improved material durability. Its precise synthesis ensures consistent purity, critical for applications requiring controlled reactivity and minimal side reactions.
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) structure
1732-96-3 structure
商品名:Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
CAS番号:1732-96-3
MF:C20H10O10
メガワット:410.2874
MDL:MFCD00082947
CID:151550
PubChem ID:74420

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) 化学的及び物理的性質

名前と識別子

    • Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
    • 5-Isobenzofurancarboxylicacid, 1,3-dihydro-1,3-dioxo-, 5,5'-(1,2-ethanediyl) ester
    • Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzo-furan-5-carboxylate)
    • ETHYLENE GLYCOL BIS(4-TRIMELLITATE ANHYDRIDE)
    • 2-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyethyl 1,3-dioxo-2-benzofuran-5-carboxylate
    • 1,2,4-Benzenetricarboxylicacid, 1,2-anhydride, ethylene ester (7CI)
    • 1,2,4-Benzenetricarboxylic acid,cyclic 1,2-anhydride, ethylene ester (8CI)
    • 5-Isobenzofurancarboxylic acid,1,3-dihydro-1,3-dioxo-, 1,2-ethanediyl ester (9CI)
    • 4,4'-Ethylene dimellitatedianhydride
    • Ethylene bis(trimellitate) dianhydride
    • Ethylene glycol bis(anhydrotrimellitate)
    • Ethylene glycol bis(trimellitic anhydride)
    • Ethylene glycol, diester with1,2,4-benzenetricarboxylic acid cyclic 1,2-anhydride
    • Rikacid TMEG
    • RikacidTMEG 100
    • Rikacid TMEG 1000
    • Rikacid TMEG 200
    • Rikacid TMEG 500
    • RikacidTMEG-S
    • Rikaresin TMEG
    • TMEG 100
    • TMEG 200
    • Trimellitic anhydride-ethyleneglycol ester (2:1)
    • 1,2,4-Benzenetricarboxylic acid cyclic 1,2-anhydride ethylene ester
    • Bis(1,3-dioxoisobenzofuran-5-carboxylic acid)ethylene ester
    • 5,5'-[Ethylenebis(oxycarbonyl)]bis(isobenzofuran-1,3-dione)
    • 1,2,4-Benzenetricarboxylic acid 1,2-anhydride ethylene ester
    • ethylene bis[1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate]
    • 4,4'-[Ethylenebis(oxycarbonyl)]diphthalic acid 1,2:1',2'-dianhydride
    • Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
    • AK102456
    • C20H10O10
    • 8943AA
    • AX8233995
    • ST24024758
    • 5,5'-Ethylenebis(oxycarbonyl)bis(isobenzofuran-1,3-
    • 2-(1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
    • NS00025682
    • EINECS 217-062-1
    • CS-0155759
    • AKOS016004854
    • BAA73296
    • DTXSID40169549
    • Ethylene glycol bis(4-trimellitate anhydride) (TMEG)
    • 1732-96-3
    • SCHEMBL940988
    • ethane-1,2-diylbis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
    • DS-3846
    • MFCD00082947
    • FT-0660758
    • A881787
    • Ethylene glycol diester with 1,2,4-benzenetricarboxylic acid cyclic 1,2-anhydride
    • XQBLBHYWXZNCJZ-UHFFFAOYSA-N
    • A11484
    • MDL: MFCD00082947
    • インチ: 1S/C20H10O10/c21-15(9-1-3-11-13(7-9)19(25)29-17(11)23)27-5-6-28-16(22)10-2-4-12-14(8-10)20(26)30-18(12)24/h1-4,7-8H,5-6H2
    • InChIKey: XQBLBHYWXZNCJZ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])OC(C3C([H])=C([H])C4C(=O)OC(C=4C=3[H])=O)=O)=C([H])C=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 410.02700
  • どういたいしつりょう: 410.02739651g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 735
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 139

じっけんとくせい

  • 密度みつど: 1.625
  • ゆうかいてん: 167-169 ºC
  • ふってん: 681.8°C at 760 mmHg
  • フラッシュポイント: 84.6±22.6 °C
  • PSA: 139.34000
  • LogP: 1.32160
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) セキュリティ情報

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM156501-25g
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzo-furan-5-carboxylate)
1732-96-3 95%
25g
$173 2023-02-17
abcr
AB439992-5 g
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), 95%; .
1732-96-3 95%
5g
€127.20 2022-06-10
Ambeed
A157564-10g
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
1732-96-3 95%
10g
$61.0 2025-02-21
TRC
E917763-500mg
Ethane-1,2-diyl bis(1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
1732-96-3
500mg
$ 80.00 2022-06-05
Ambeed
A157564-250mg
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
1732-96-3 95%
250mg
$5.0 2024-07-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233995-1g
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
1732-96-3 95%
1g
¥74.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E42510-1g
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
1732-96-3 95%
1g
¥55.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E42510-5g
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
1732-96-3 95%
5g
¥171.0 2023-09-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1413-25G
Ethane-1,2-diyl Bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
1732-96-3 >95.0%(T)(HPLC)
25g
¥1290.00 2024-04-17
1PlusChem
1P007VUJ-25g
Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
1732-96-3 95%
25g
$98.00 2025-02-22

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) 関連文献

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)に関する追加情報

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): A Comprehensive Overview

The compound with CAS No 1732-96-3, commonly referred to as Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a central ethane-1,2-diyl group linked to two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate moieties. The ethane diyl group serves as a connecting bridge between the two complex aromatic systems, making this compound highly versatile in various chemical applications.

Recent studies have highlighted the potential of Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) in polymer synthesis. Researchers have found that this compound can act as a bifunctional monomer in step-growth polymerization reactions. The ability of this molecule to form strong covalent bonds with other monomers makes it an ideal candidate for producing high-performance polymers with tailored properties. These polymers have shown promise in applications such as advanced composites and high-strength fibers.

In addition to its role in polymer chemistry, Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) has also been explored for its potential in drug delivery systems. The molecule's structure allows for the incorporation of bioactive agents within its framework, enabling controlled release mechanisms. Recent experiments have demonstrated that this compound can be used to create biodegradable nanocarriers that deliver drugs to specific targets within the body with high efficiency.

The synthesis of Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) involves a multi-step process that requires precise control over reaction conditions. The starting materials typically include derivatives of isobenzofuran and carboxylic acids. Advanced techniques such as microwave-assisted synthesis and catalytic coupling reactions have been employed to optimize the production process. These methods not only enhance yield but also reduce the environmental footprint of the synthesis.

Another area where this compound has shown potential is in the development of advanced materials for energy storage. Studies have indicated that polymers derived from Ethane-1,2-diyl bis(1,3-dioxo... exhibit excellent electrochemical properties. These materials are being investigated for use in next-generation batteries and supercapacitors due to their high energy density and superior charge-discharge efficiency.

Furthermore, the unique electronic properties of Ethane... make it a valuable component in optoelectronic devices. Researchers have found that films made from this compound exhibit desirable optical and electrical characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion,Ethane... is a multifaceted compound with a wide range of applications across various fields of chemistry and materials science. Its versatile structure and tunable properties make it an invaluable tool for scientists and engineers seeking innovative solutions to modern challenges.

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